N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a complex organic compound characterized by its unique aromatic and heterocyclic structures. This compound falls under the class of substituted benzamides, which are known for their diverse chemical properties and broad spectrum of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Core: : The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction. This reaction usually takes place under acidic conditions with aldehydes or ketones reacting with tryptamines.
Functional Group Modification: : Subsequent steps involve introducing various functional groups
Final Coupling: : The final step is the coupling of the isoquinoline core with 4-methoxy-N-(2-methoxyphenyl)benzamide. This often involves an amidation reaction, typically facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions to improve yield and purity. Continuous flow chemistry and automated synthesis platforms are commonly used to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, which can modify the aromatic rings or the nitrogen atoms.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halogenating agents like bromine (Br2) or chlorine (Cl2), and nucleophiles like alkoxides or amines.
Major Products Formed
Depending on the type of reaction, various derivatives can be formed:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion of nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has found applications across multiple domains:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Employed in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Receptor Modulation: : The compound can interact with various receptors, modulating signaling pathways and biological responses.
Pathways Involved: : Common pathways include those related to inflammation, cell proliferation, and apoptosis, making it relevant in cancer research.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-hydroxy-N-(2-methoxyphenyl)benzamide: : Differing by the presence of a hydroxy group instead of a methoxy group.
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-chlorophenyl)benzamide: : Differing by the substitution of a chloro group for a methoxy group on the benzene ring.
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methylphenyl)benzamide: : Featuring a methyl group instead of a methoxy group on the benzene ring.
Highlighting Uniqueness
The uniqueness of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide lies in its combination of functional groups and the resultant chemical properties, making it highly versatile for various scientific and industrial applications.
There's your detailed breakdown of this fascinating compound! Let's dig deeper into any specific areas you're curious about.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5/c1-36-22-16-14-21(15-17-22)28(33)31(25-12-3-4-13-26(25)37-2)18-7-19-32-29(34)23-10-5-8-20-9-6-11-24(27(20)23)30(32)35/h3-6,8-17H,7,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQAJBISSOFFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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